3-(tert-Butyl)-4-hydroxybenzonitrile
Overview
Description
3-(tert-Butyl)-4-hydroxybenzonitrile is an organic compound characterized by a tert-butyl group attached to a hydroxybenzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile typically involves the introduction of a tert-butyl group to a hydroxybenzonitrile precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 4-hydroxybenzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactor technology can enhance the reaction rate and yield by providing precise control over reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Quinones or hydroxyquinones.
Reduction: 3-(tert-Butyl)-4-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-(tert-Butyl)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-hydroxybenzonitrile involves its interaction with molecular targets through its hydroxy and nitrile functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert various effects depending on the context.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.
2-tert-Butyl-4-methoxyphenol (Butylated hydroxyanisole): Used as a food preservative and antioxidant.
Uniqueness: 3-(tert-Butyl)-4-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the hydroxy and nitrile groups offer versatile reactivity for various chemical transformations.
Properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQNZPYFQSOAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594013 | |
Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4910-04-7 | |
Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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